

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,5-Dibromohex-3-ene

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Compound of Interest

Compound Name: 2,5-Dibromohex-3-ene

Cat. No.: B12840799

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Introduction

2,5-Dibromohex-3-ene is a bifunctional electrophile containing two secondary allylic bromide moieties. This structural feature makes it a versatile building block in organic synthesis. The presence of the double bond in conjugation with the carbon-bromine bonds significantly influences its reactivity, allowing for a range of nucleophilic substitution reactions. These reactions can proceed through various mechanisms, including SN1, SN2, and their allylic rearrangement counterparts (SN1' and SN2'), leading to a diverse array of potential products. The stereochemistry of the starting material, including the configuration of the double bond (E/Z) and the chirality at the C2 and C5 positions, can play a crucial role in the stereochemical outcome of the substitution reactions.

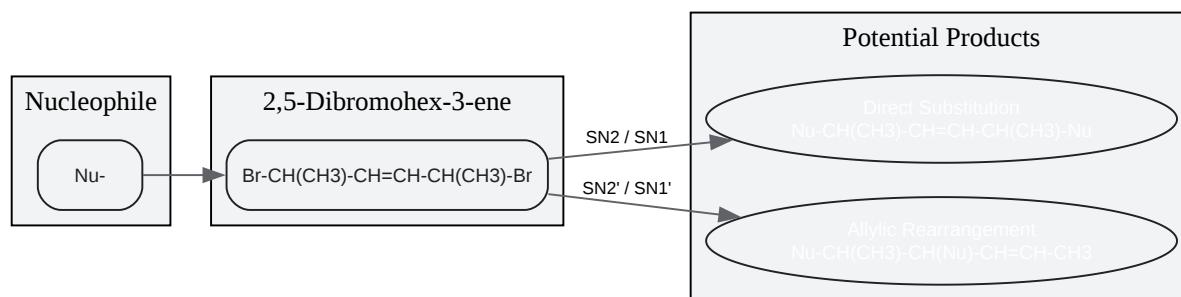
These application notes provide an overview of the potential nucleophilic substitution reactions of **2,5-Dibromohex-3-ene** and offer generalized protocols for its use in the synthesis of various functionalized molecules, which could serve as intermediates in drug discovery and development.

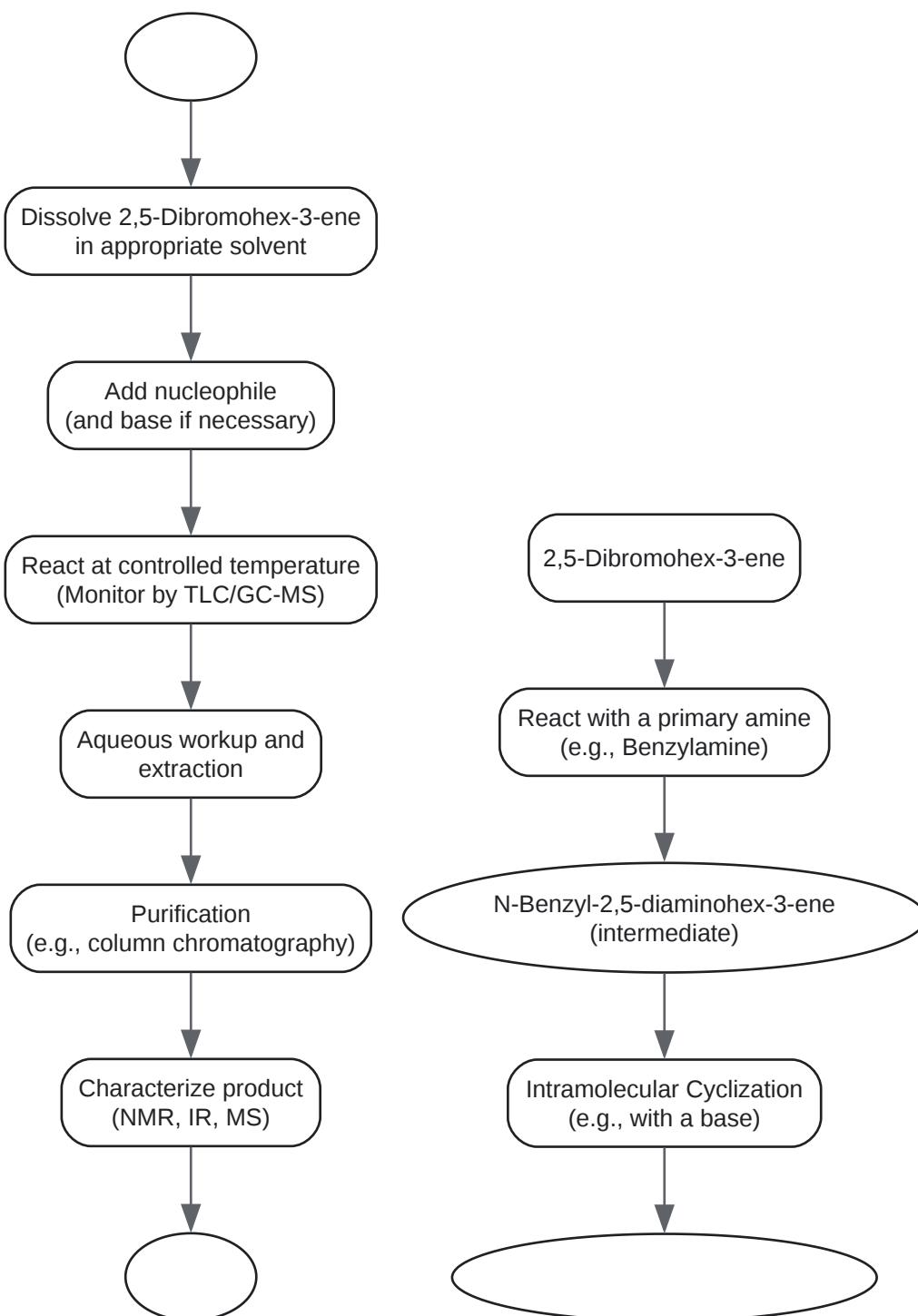
Reaction Mechanisms and Stereochemistry

Nucleophilic substitution reactions of allylic halides like **2,5-Dibromohex-3-ene** can proceed through several pathways, often in competition. The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

- SN2 Reaction: A strong, typically anionic, nucleophile in a polar aprotic solvent favors a direct bimolecular substitution, leading to inversion of stereochemistry at the chiral centers (C2 and C5).
- SN1 Reaction: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a carbocation intermediate. This can lead to a mixture of stereoisomers (racemization) and is often accompanied by allylic rearrangement.
- Allylic Rearrangement (SN1' and SN2'): The presence of the double bond allows for nucleophilic attack at the γ -position relative to the leaving group, resulting in a rearranged product. This can occur under both bimolecular (SN2') and unimolecular (SN1') conditions.

The stereochemistry of **2,5-Dibromohex-3-ene** is complex, with the potential for cis/trans isomerism at the double bond and R/S configurations at the two stereogenic centers. This can lead to a variety of stereoisomeric products.



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